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Compound of Interest

Compound Name: 2-Undecanone, 3,3-dimethyl-

Cat. No.: B15451640 Get Quote

Introduction

This technical guide provides a summary of spectroscopic data for two aliphatic ketones: 2-

undecanone and 3,3-dimethyl-2-butanone. No publicly available spectroscopic data was found

for "2-Undecanone, 3,3-dimethyl-". It is possible that this is a less common compound or the

name is a typographical error. Therefore, this guide presents data for two structurally related

and more common ketones as potential alternatives for researchers, scientists, and drug

development professionals. The guide covers Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) data, along with general experimental

protocols and a workflow for spectroscopic analysis.

Spectroscopic Data for 2-Undecanone
2-Undecanone (also known as methyl nonyl ketone) is a naturally occurring ketone found in

various plants and is used as an insect repellent and in flavorings.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.41 t 2H -CH₂-C(=O)-

2.13 s 3H -C(=O)-CH₃

1.54 quint 2H -CH₂-CH₂-C(=O)-

1.25 m 12H -(CH₂)₆-

0.88 t 3H -CH₃

¹³C NMR

Chemical Shift (ppm) Assignment

209.3 C=O

43.8 -CH₂-C(=O)-

31.9 -(CH₂)₇-CH₃

29.8 -C(=O)-CH₃

29.4 -(CH₂)ₓ-

29.3 -(CH₂)ₓ-

29.2 -(CH₂)ₓ-

23.9 -CH₂-CH₂-C(=O)-

22.7 -CH₂-CH₃

14.1 -CH₃

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Description of Vibration

~2925 C-H stretch (alkane)

~2855 C-H stretch (alkane)

~1715 C=O stretch (ketone)

~1465 C-H bend (alkane)

~1360 C-H bend (alkane)

Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

58 100%
McLafferty rearrangement

product

43 High [CH₃CO]⁺

71 Moderate [C₄H₇O]⁺

170 Low [M]⁺ (Molecular Ion)

Spectroscopic Data for 3,3-dimethyl-2-butanone
3,3-dimethyl-2-butanone, also known as pinacolone, is a synthetic ketone used in organic

synthesis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.11 s 3H -C(=O)-CH₃

1.18 s 9H -C(CH₃)₃
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¹³C NMR

Chemical Shift (ppm) Assignment

212.9 C=O

44.9 -C(CH₃)₃

28.1 -C(CH₃)₃

26.2 -C(=O)-CH₃

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description of Vibration

~2970 C-H stretch (alkane)

~1710 C=O stretch (ketone)

~1365 C-H bend (t-butyl group)

Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

57 100% [C(CH₃)₃]⁺

43 High [CH₃CO]⁺

100 Moderate [M]⁺ (Molecular Ion)

85 Low [M-CH₃]⁺

Experimental Protocols
The following are general protocols for obtaining spectroscopic data for ketones. Specific

parameters may vary depending on the instrumentation used.

NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of the ketone in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 300-500 MHz

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

Reference: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Acquisition:

Spectrometer: 75-125 MHz

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2-5 seconds

Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Mount the plates in the spectrometer's sample holder.

Acquisition:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Mode: Transmittance

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample

into the GC, which separates the components before they enter the mass spectrometer.

Direct Infusion: Introduce the sample directly into the ionization source.

Ionization:

Electron Ionization (EI): Typically at 70 eV.

Analysis:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-400

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an unknown ketone.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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